Pim Kinase Pan-Inhibitor Class Membership and Structural Differentiation from Acetamide and Benzamide Analogs
The target compound is claimed within Incyte's generic Markush formula (I) covering thiazole and pyridine carboxamide derivatives as Pim kinase inhibitors [1]. While specific IC50 values for this compound are not publicly disclosed, the cyclobutanecarboxamide side chain differentiates it from the structurally closest analogs: N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (acetamide analog, BenchChem listing) and N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 895006-10-7, benzamide analog with electron-withdrawing nitro group) . The cyclobutane ring confers conformational restriction (fewer rotatable bonds: 4 vs. 5+ in linear analogs) and distinct steric bulk, parameters that influence kinase selectivity in published benzothiazole SAR studies .
| Evidence Dimension | Structural differentiation: side chain conformational flexibility and steric profile |
|---|---|
| Target Compound Data | Cyclobutanecarboxamide side chain; 4 rotatable bonds (PubChem); XLogP3-AA = 3.9; H-bond acceptors = 4; MW = 337.4 g/mol [2] |
| Comparator Or Baseline | N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide: acetamide side chain, lower steric bulk, fewer conformational constraints; N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide: benzamide with nitro group, altered electronic profile |
| Quantified Difference | Cyclobutane ring reduces rotatable bond count vs. acetamide analog; cyclobutane vs. acetamide introduces ~1.5 Å increase in side chain radius; nitro substitution in benzamide analog significantly alters electron density on benzothiazole core |
| Conditions | In silico structural comparison using PubChem-computed molecular descriptors; no direct enzymatic assay data available for head-to-head comparison |
Why This Matters
The cyclobutanecarboxamide group imparts conformational rigidity distinct from flexible acetamide or electron-deficient benzamide analogs, which is expected to translate into differential Pim kinase selectivity and binding kinetics—critical for researchers developing isoform-selective Pim inhibitors.
- [1] Incyte Corporation. Thiazolecarboxamides and Pyridinecarboxamide Compounds Useful as Pim Kinase Inhibitors. U.S. Patent US 9,550,765 B2, issued January 24, 2017. Generic Markush formula (I) encompassing benzothiazole-cyclobutanecarboxamide derivatives. View Source
- [2] PubChem. Compound Summary for CID 43967590: Computed molecular properties. National Center for Biotechnology Information. Accessed April 2026. View Source
